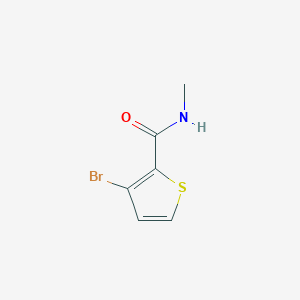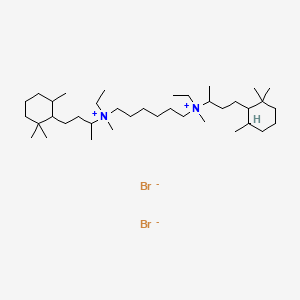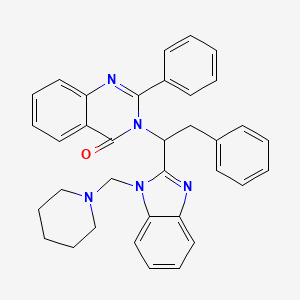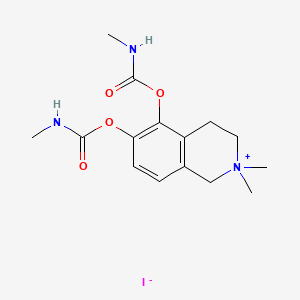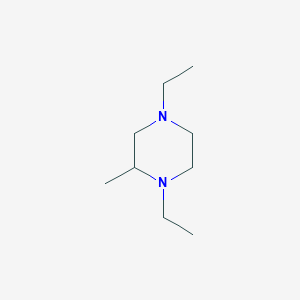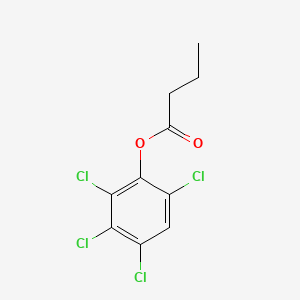
Butyric acid, 2,3,4,6-tetrachlorophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,6-Tetrachlorophenyl) butanoate is an organic compound with the molecular formula C10H8Cl4O2 It is an ester derived from butanoic acid and 2,3,4,6-tetrachlorophenol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,6-tetrachlorophenyl) butanoate typically involves the esterification of 2,3,4,6-tetrachlorophenol with butanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of (2,3,4,6-tetrachlorophenyl) butanoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions: (2,3,4,6-Tetrachlorophenyl) butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,3,4,6-tetrachlorophenol and butanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: 2,3,4,6-Tetrachlorophenol and butanoic acid.
Reduction: 2,3,4,6-Tetrachlorophenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2,3,4,6-Tetrachlorophenyl) butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of (2,3,4,6-tetrachlorophenyl) butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its chlorinated phenyl ring allows it to interact with hydrophobic pockets in proteins, potentially altering their function. Additionally, the ester bond can be hydrolyzed, releasing active metabolites that exert biological effects .
類似化合物との比較
- 2,3,4,5-Tetrachlorophenyl butanoate
- 2,3,5,6-Tetrachlorophenyl butanoate
- 2,4,6-Trichlorophenyl butanoate
Comparison: (2,3,4,6-Tetrachlorophenyl) butanoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other tetrachlorophenyl derivatives, it may exhibit different solubility, stability, and interaction with biological targets. These differences can be leveraged to tailor the compound for specific applications in research and industry .
特性
CAS番号 |
7476-82-6 |
|---|---|
分子式 |
C10H8Cl4O2 |
分子量 |
302.0 g/mol |
IUPAC名 |
(2,3,4,6-tetrachlorophenyl) butanoate |
InChI |
InChI=1S/C10H8Cl4O2/c1-2-3-7(15)16-10-6(12)4-5(11)8(13)9(10)14/h4H,2-3H2,1H3 |
InChIキー |
DZBDHMZJGXLTDK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


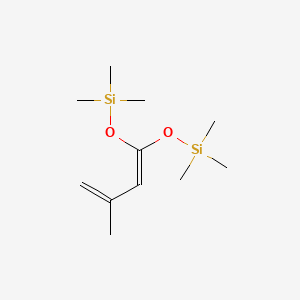
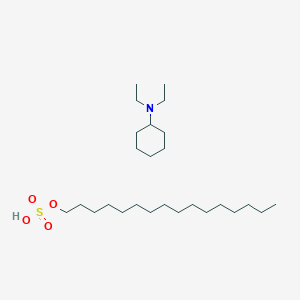
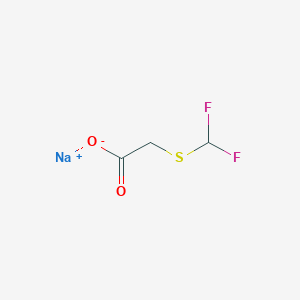


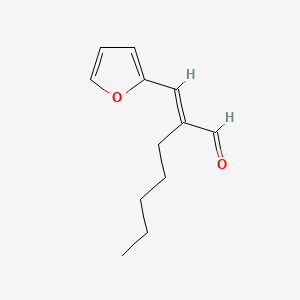
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
